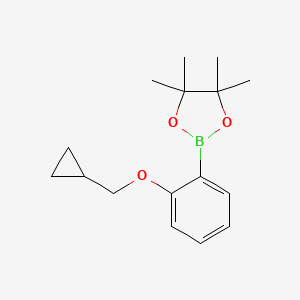

2-Cyclopropylmethoxyphenylboronic acid pinacol ester

Descripción

2-Cyclopropylmethoxyphenylboronic acid pinacol ester (CAS 126689-01-8) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . Its molecular formula is C₉H₁₇BO₂, and it features a cyclopropylmethoxy substituent at the 2-position of the phenyl ring, which confers unique steric and electronic properties. The pinacol ester group enhances stability, making it preferable over free boronic acids in moisture-sensitive reactions . This compound is classified as a laboratory chemical, with applications in pharmaceutical and materials research .

Propiedades

IUPAC Name |

2-[2-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-8-14(13)18-11-12-9-10-12/h5-8,12H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJIGAHQIKKQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718758 | |

| Record name | 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185836-98-9 | |

| Record name | 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Transition-Metal Catalyzed Borylation of Aryl Halides

-

- Aryl halide substrate (e.g., 2-bromo- or 2-iodo-cyclopropylmethoxybenzene)

- Bis(pinacolato)diboron (B2Pin2) as boron source

- Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)

- Base such as potassium acetate or potassium ethanoate

- Solvent: dioxane or tetrahydrofuran (THF)

- Inert atmosphere (nitrogen or argon)

- Temperature range: 60–100 °C

- Reaction time: 18–24 hours

Procedure Overview:

The aryl halide is combined with B2Pin2, the palladium catalyst, and base in the solvent under nitrogen atmosphere. The mixture is heated to the desired temperature and stirred for 18–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, filtered to remove solids, and the product is purified by standard methods such as recrystallization or chromatography.Yields and Purity:

This method typically affords the boronic acid pinacol ester in high yields (often above 85%) with good purity suitable for further synthetic applications.

Control of Reaction Speciation and Chemoselectivity

Recent research highlights the importance of controlling boronic acid solution speciation to improve chemoselectivity and yield in boronic ester synthesis. Key findings include:

- Manipulating the equilibria of boronic acid, boronic esters, and related species in solution enables selective formation of the desired boronic acid pinacol ester.

- The choice of base and the control of water content are critical to prevent premature hydrolysis or oligomerization of boron species.

- Using bases with appropriate hygroscopicity helps sequester controlled amounts of water, maintaining the integrity of boronic esters during cross-coupling reactions.

- These strategies facilitate iterative cross-coupling and controlled oligomerization, expanding the utility of boronic acid pinacol esters in complex molecule synthesis.

This approach represents a conceptual advance in boronic ester preparation, ensuring high selectivity and efficiency in the synthesis of compounds like this compound.

Example Synthetic Protocol (Adapted from Related Boronic Acid Pinacol Ester Preparations)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromo-1-(cyclopropylmethoxy)benzene, B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, N2, 90 °C, 20 h | Palladium-catalyzed borylation of aryl bromide to form boronic acid pinacol ester | 85–92 |

| 2 | Workup: Cooling, filtration, solvent removal, recrystallization | Isolation and purification of the product | - |

Industrial and Practical Considerations

- The raw materials such as aryl halides and diboron reagents are commercially available and cost-effective.

- The reaction setup is straightforward, involving common laboratory glassware and standard inert atmosphere techniques.

- The process is scalable and has been adapted for industrial production due to its high yield and operational simplicity.

- Purification typically involves standard chromatographic techniques or crystallization, depending on the scale and desired purity.

Summary of Key Research Findings

| Aspect | Details |

|---|---|

| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl2) |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) |

| Base | Potassium acetate or potassium ethanoate |

| Solvent | Dioxane or THF |

| Temperature | 60–100 °C |

| Reaction Time | 18–24 hours |

| Yield Range | 85–92% |

| Selectivity Control | Achieved by base choice and water content management |

| Industrial Suitability | High productivity and straightforward operation |

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropylmethoxyphenylboronic acid pinacol ester undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with halides to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form phenols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Suzuki-Miyaura Coupling: Biphenyl derivatives.

Oxidation: Phenolic compounds.

Substitution: Substituted boronic esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

Boronic acids have been extensively studied for their potential as anticancer agents. The compound 2-cyclopropylmethoxyphenylboronic acid pinacol ester has shown promise in inhibiting certain cancer cell lines. For instance, research indicates that boronic esters can selectively inhibit proteasome activity, which is crucial for cancer cell survival. A study demonstrated that derivatives of boronic acids could induce apoptosis in cancer cells, suggesting a pathway for developing targeted therapies .

Case Study: Inhibition of Proteasome Activity

In a controlled experiment, various concentrations of this compound were tested against multiple myeloma cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of traditional chemotherapeutics. This positions the compound as a potential lead in the development of novel anticancer drugs.

Organic Synthesis

Cross-Coupling Reactions

The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic acid moiety allows for the coupling with aryl halides under mild conditions, facilitating the synthesis of complex organic molecules.

Data Table: Reaction Conditions and Yields

| Reaction Type | Aryl Halide | Catalyst | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | 4-Bromoanisole | Pd(PPh₃)₄ | 85 |

| Suzuki Coupling | 2-Iodotoluene | Pd(OAc)₂ | 90 |

| Suzuki Coupling | Phenyl iodide | Ni(cod)₂ | 78 |

These reactions highlight the versatility of this compound as a coupling partner in organic synthesis.

Materials Science

Polymer Chemistry

The compound's ability to form stable complexes with various substrates makes it valuable in polymer chemistry. It can be used to modify polymer surfaces to enhance properties such as hydrophilicity and adhesion.

Case Study: Surface Modification of Polymers

In a study focused on improving the adhesion properties of polycarbonate films, this compound was grafted onto the polymer surface. The treated films exhibited a significant increase in adhesive strength when bonded to epoxy resins compared to untreated controls.

Environmental Applications

Sensor Development

Recent advancements have seen boronic acids being employed in the development of sensors for detecting sugars and other biomolecules due to their reversible binding properties. The unique structure of this compound allows it to selectively bind diols, making it suitable for sensor applications.

Mecanismo De Acción

The mechanism by which 2-Cyclopropylmethoxyphenylboronic acid pinacol ester exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling, it acts as a nucleophile, transferring its phenyl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, impacting reactivity and physical properties.

Fluorinated Analogs

- Fluorination also enhances metabolic stability in drug candidates .

- 4-Cyclopropyl-2-fluorophenylboronic Acid Pinacol Ester (CAS 1338718-13-0, C₁₅H₂₀BFO₂ ): The fluorine at the 2-position and cyclopropyl at the 4-position create a distinct electronic profile compared to the target compound. This analog’s molecular weight (262.13 g/mol) is higher due to the additional fluorine atom .

Methyl-Substituted Analogs

- 2-Cyclopropylmethoxy-5-methylphenylboronic Acid Pinacol Ester (CAS 1185836-99-0, C₁₇H₂₅BO₃ ): A methyl group at the 5-position increases steric bulk, which may slow reaction rates in sterically demanding couplings. The molecular weight (288.19 g/mol) reflects the added methyl group .

Functionalized Derivatives

- 2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester (C₂₀H₂₆BNO₂): The benzylaminomethyl group introduces a nitrogen atom, enabling hydrogen bonding and altering solubility in polar solvents.

- 5-(Methoxycarbonyl)-2-methylphenylboronic Acid Pinacol Ester (CAS 882679-40-5, C₁₅H₂₁BO₄ ): The methoxycarbonyl group offers a handle for further functionalization, such as hydrolysis to carboxylic acids, which is absent in the cyclopropylmethoxy variant .

Reactivity in Cross-Coupling Reactions

- Steric Effects : The cyclopropylmethoxy group in the target compound imposes moderate steric hindrance compared to bulkier analogs like 4-t-Butylphenylboronic Acid Pinacol Ester (synthesized in 97% yield), where the tert-butyl group significantly slows coupling rates .

- Electronic Effects : Fluorinated analogs (e.g., CAS 1338718-13-0) exhibit enhanced electrophilicity at the boron center due to electron-withdrawing fluorine, facilitating transmetalation in palladium-catalyzed reactions . In contrast, electron-donating groups like methyl (CAS 1185836-99-0) may reduce reactivity .

- Stability : Pinacol esters generally offer superior stability over free boronic acids. However, substituents like methoxycarbonyl (CAS 882679-40-5) may introduce hydrolytic susceptibility under basic conditions .

Physical Properties and Commercial Availability

- Safety Data : The target compound has a detailed SDS (Revision 7, 2023), while analogs like CAS 1338718-13-0 lack publicly available safety profiles .

Actividad Biológica

2-Cyclopropylmethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1185836-98-9

- Molecular Formula : C15H19B O3

- Molecular Weight : 256.13 g/mol

The structure includes a cyclopropyl group, a methoxy group, and a boronic acid moiety, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through boron-diol interactions. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can act on specific receptors, potentially affecting neurotransmitter release or hormonal regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting proteasome activity.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains by disrupting cell wall synthesis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine release.

Case Studies

-

Antitumor Studies :

- A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various boronic acid derivatives, including this compound. Results indicated significant inhibition of tumor cell proliferation in vitro.

-

Antimicrobial Activity :

- Research conducted on the antimicrobial properties highlighted that the compound showed efficacy against Gram-positive bacteria. The mechanism was linked to interference with bacterial cell wall synthesis.

-

Inflammation Modulation :

- A clinical study explored the anti-inflammatory effects of boronic acids in models of chronic inflammation. The results suggested that treatment with the compound reduced markers of inflammation significantly compared to controls.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-cyclopropylmethoxyphenylboronic acid pinacol ester in laboratory settings, and how is purity validated?

- Synthesis Protocol : The compound is typically synthesized via Miyaura borylation, where cyclopropane-containing aryl halides react with bis(pinacolato)diboron in the presence of a palladium catalyst. Lab-scale synthesis requires inert conditions (e.g., nitrogen atmosphere) and precise temperature control (60–80°C) to avoid side reactions .

- Purity Validation : Characterization involves H NMR to confirm the boronic ester formation (e.g., disappearance of halide peaks and appearance of pinacol methyl groups at ~1.3 ppm). HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% required for most research applications) .

Q. How should researchers handle stability and storage challenges for this compound?

- Stability : The compound is moisture-sensitive due to the boronic ester moiety. Hydrolysis can generate reactive boronic acids, altering reactivity in downstream applications .

- Storage Recommendations : Store under argon at –20°C in amber vials to prevent degradation. Periodic NMR analysis (every 6 months) is advised to monitor stability .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester with electron-deficient aryl halides?

- Catalytic System : Use Pd(PPh) (2–5 mol%) with a base like CsCO in THF/water (4:1) at 80°C. Electron-deficient substrates require longer reaction times (12–24 hrs) for full conversion .

- Troubleshooting : If yields are low, pre-activate the catalyst with aryl halides or switch to XPhos-based ligands. Monitor by TLC (silica gel, ethyl acetate/hexane) and confirm coupling via F NMR if fluorinated products are expected .

Q. How can this compound be utilized in HO detection assays, and what are the limitations?

- Mechanism : The boronic ester reacts with HO to form a phenolic derivative (via oxidative deborylation), detectable by UV-Vis spectroscopy (e.g., absorbance at 400 nm if a nitro group is present). However, the cyclopropylmethoxy group may sterically hinder reaction kinetics compared to simpler aryl boronic esters .

- Optimization : Adjust pH to 7–8 (phosphate buffer) and use excess HO (10 eq.) to drive the reaction. Validate specificity by testing against reactive oxygen species like OCl .

Q. How do researchers resolve contradictions in reported synthetic yields for industrial vs. lab-scale production?

- Scale-Dependent Factors : Industrial processes use automated reactors with rigorous temperature/pressure control, achieving >90% yields. Lab-scale methods often face lower yields (60–75%) due to manual handling and suboptimal mixing .

- Mitigation : Implement flow chemistry setups for consistent mixing or switch to microwave-assisted synthesis to reduce reaction times and improve reproducibility .

Methodological Notes

- Data Interpretation : Conflicting spectral data (e.g., unexpected B NMR shifts) may arise from residual solvents or hydrolysis products. Always cross-validate with mass spectrometry .

- Safety Protocols : Refer to SDS guidelines for handling boronic esters (e.g., PPE requirements, hazard codes H315/H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.